1-ethyl-4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride
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Overview
Description
1-ethyl-4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a (4-methoxyphenoxy)but-2-enyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride typically involves the following steps:
Formation of the (4-methoxyphenoxy)but-2-enyl intermediate: This step involves the reaction of 4-methoxyphenol with but-2-enyl bromide under basic conditions to form the (4-methoxyphenoxy)but-2-enyl intermediate.
Substitution on the piperazine ring: The intermediate is then reacted with 1-ethylpiperazine in the presence of a suitable base to form the desired product.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-ethyl-4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-[(4-methoxyphenyl)ethynyl]benzene
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
1-ethyl-4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the (4-methoxyphenoxy)but-2-enyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-ethyl-4-[(E)-4-(4-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-18-11-13-19(14-12-18)10-4-5-15-21-17-8-6-16(20-2)7-9-17;/h4-9H,3,10-15H2,1-2H3;1H/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHSIWVCDZRTQA-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC=CCOC2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C=C/COC2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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